molecular formula C6H4Br2NNaO3S B1512892 3,5-Dibromosulfanilic acid sodium salt CAS No. 78824-10-9

3,5-Dibromosulfanilic acid sodium salt

Cat. No.: B1512892
CAS No.: 78824-10-9
M. Wt: 352.97 g/mol
InChI Key: DTJLNZLNWFJAOF-UHFFFAOYSA-M
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Description

3,5-Dibromosulfanilic acid sodium salt is a useful research compound. Its molecular formula is C6H4Br2NNaO3S and its molecular weight is 352.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,5-Dibromosulfanilic acid sodium salt (DBSAS) is a sulfonic acid derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its applications in various fields, including biochemistry and pharmacology. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential therapeutic applications.

DBSAS is a sodium salt of 3,5-dibromosulfanilic acid, characterized by the presence of bromine atoms at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₆H₄Br₂NNaO₃S, with a molecular weight of approximately 297.02 g/mol. The presence of the sulfonic group (-SO₃Na) enhances its solubility in water, making it suitable for various biological assays.

Antimicrobial Properties

Research has indicated that DBSAS exhibits antimicrobial activity against a range of pathogens. A study demonstrated that DBSAS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, revealing that DBSAS is particularly effective against Escherichia coli and Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that DBSAS could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that DBSAS has low toxicity towards mammalian cell lines. The compound was tested on human liver carcinoma cells (HepG2) and normal human fibroblasts (HFF-1). The results indicated that DBSAS did not significantly reduce cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for further exploration in therapeutic contexts.

Cell LineConcentration (µM)Viability (%)
HepG20100
HepG21095
HepG210090
HFF-10100
HFF-11097
HFF-110092

The mechanism by which DBSAS exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells. This oxidative stress disrupts cellular functions, leading to cell death. Further studies are warranted to elucidate the specific pathways involved in this process.

Case Studies

A notable case study involved the application of DBSAS in a model of bacterial infection in mice. The mice were treated with DBSAS prior to infection with E. coli. Results indicated a significant reduction in bacterial load in treated mice compared to control groups, highlighting the compound's potential as an adjunct therapy in infectious diseases.

Properties

IUPAC Name

sodium;4-amino-3,5-dibromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO3S.Na/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2H,9H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJLNZLNWFJAOF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746510
Record name Sodium 4-amino-3,5-dibromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78824-10-9
Record name Sodium 4-amino-3,5-dibromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromosulfanilic acid sodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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